1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2. This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with trifluoromethyl ketone under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the ethoxy group.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Similar structure but with the trifluoromethyl group in a different position.
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
Uniqueness
1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[4-ethoxy-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-11(16)9-6-5-8(17-4-2)7-10(9)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
RSHFNLLXASMFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)C(F)(F)F |
Origin of Product |
United States |
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